Atolide

概要

説明

準備方法

合成経路と反応条件

アトライドの合成には、2-アミノ-N-(4-(ジエチルアミノ)-2-メチルフェニル)ベンズアミドと適切な試薬を制御された条件下で反応させることが含まれます。 具体的な合成経路と反応条件は文献では広く記載されていませんが、類似の化合物を合成するための一般的な方法には、酸塩化物とアミンを使用することが含まれます .

工業的生産方法

化学反応の分析

反応の種類

アトライドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: アトライドは、特定の条件下で酸化されて、対応する酸化された生成物を生成することができます。

還元: 還元反応は、アトライドをその還元形に変換することができます。

置換: アトライドは、置換反応に参加することができ、その際に1つの官能基が別の官能基に置き換えられます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によって酸化された誘導体が生成されるのに対し、還元によってアミンが生成される可能性があります .

科学的研究の応用

Chemical Applications

Atolide is primarily utilized as a reagent in various chemical reactions. Its ability to participate in specific chemical transformations makes it valuable in synthetic chemistry. For example, this compound can be used in:

- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Catalysis : this compound can act as a catalyst or co-catalyst in certain reactions, enhancing reaction rates and yields.

Biological Applications

Research into the biological activities of this compound has revealed several potential applications:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Interaction with Biomolecules : Investigations into how this compound interacts with proteins and nucleic acids may lead to insights into its biological mechanisms and therapeutic potentials.

Medical Applications

This compound is being explored for its therapeutic properties:

- Potential Therapeutics : Research is ongoing to evaluate the efficacy of this compound in treating various diseases. Its unique structure may allow it to interact with specific biological targets, leading to potential drug development.

- Drug Formulation : The compound's properties are being studied for use in formulating new pharmaceuticals that could improve drug delivery and efficacy.

Industrial Applications

In industrial settings, this compound is utilized for:

- Material Development : Its chemical properties make it suitable for developing new materials with specific characteristics.

- Chemical Processes : this compound can be employed in various chemical processes, contributing to the efficiency and sustainability of industrial operations.

Case Study 1: Antimicrobial Properties

A study conducted by researchers examined the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Interaction with Biomolecules

Research focused on the binding affinity of this compound to specific proteins involved in disease pathways. The findings revealed that this compound could modulate protein activity, which may lead to therapeutic applications.

作用機序

アトライドの正確な作用機序はよくわかっていません。 アトライドは、特定の分子標的や経路と相互作用し、さまざまな生化学的プロセスに影響を与える可能性があるとされています。 関与する正確なメカニズムを解明するためには、さらなる研究が必要です .

類似の化合物との比較

類似の化合物

独自性

類似化合物との比較

Similar Compounds

Uniqueness

生物活性

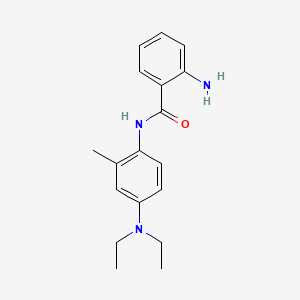

Atolide, a compound with the chemical formula C18H23N3O, has garnered attention in scientific research for its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is classified as a macrolide compound, which is a type of large lactone. It has been primarily investigated for its applications in biology and medicine, particularly concerning its therapeutic properties. The compound's synthesis involves complex chemical reactions, typically starting from 2-amino-N-(4-(diethylamino)-2-methylphenyl)benzamide under controlled conditions .

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets within biological systems, influencing various biochemical pathways. Research has indicated that this compound may have apoptotic and immunosuppressive properties, similar to other macrolides derived from marine sources .

Biological Activities

This compound's biological activities can be categorized into several key areas:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound or its derivatives:

- Structure-Activity Relationship Studies : A study on mycolactones (related macrolides) highlighted how modifications to their structure influenced cytotoxicity and metabolic activity in murine fibroblast cell lines. This research provides insights into how structural changes can enhance or diminish biological activity .

- Marine-Derived Compounds : Research on marine bioresources indicates that secondary metabolites like this compound can possess strong biological activities for defense mechanisms against pathogens. These findings suggest a broader potential for this compound in pharmaceutical applications .

- Sustainable Sources : Recent investigations into macroalgae as sustainable sources of bioactive compounds emphasize the importance of exploring marine environments for new therapeutic agents. This context enhances the relevance of studying this compound and similar compounds .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Source | Notable Findings |

|---|---|---|---|

| This compound | Cytotoxicity, Anti-inflammatory potential | Synthetic | Limited antimicrobial activity; potential therapeutic uses |

| Mycolactone | Apoptotic, Immunosuppressive | Mycobacterium ulcerans | Strong effects on fibroblast metabolism; no antimicrobial activity |

| Marine-derived compounds | Antimicrobial, Cytotoxicity | Marine sources | Strong biological activity for defense mechanisms |

特性

IUPAC Name |

2-amino-N-[4-(diethylamino)-2-methylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-4-21(5-2)14-10-11-17(13(3)12-14)20-18(22)15-8-6-7-9-16(15)19/h6-12H,4-5,19H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPYYZUCLBHNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167357 | |

| Record name | Atolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16231-75-7 | |

| Record name | Atolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16231-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atolide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016231757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBN5I4B08W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。